molecular formula C6H10F3N B3322482 [3-(Trifluoromethyl)cyclobutyl]methanamine CAS No. 1461707-85-6

[3-(Trifluoromethyl)cyclobutyl]methanamine

Cat. No.: B3322482
CAS No.: 1461707-85-6
M. Wt: 153.15
InChI Key: PBXZZISHEWEXTC-UHFFFAOYSA-N
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Description

[3-(Trifluoromethyl)cyclobutyl]methanamine is a cyclobutane-derived primary amine featuring a trifluoromethyl (-CF₃) substituent at the 3-position of the cyclobutyl ring. Its hydrochloride salt (CAS 1039932-76-7) has a molecular formula of C₁₂H₁₄F₃N (free base) and a molar mass of 229.24 g/mol. Key physicochemical properties include a density of 1.194 g/cm³, a boiling point of 248.4°C, and a predicted pKa of 10.27, indicating moderate basicity . This compound is primarily utilized in research settings as a building block for pharmaceutical intermediates, particularly in the development of enzyme inhibitors and receptor modulators .

Properties

IUPAC Name

[3-(trifluoromethyl)cyclobutyl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3N/c7-6(8,9)5-1-4(2-5)3-10/h4-5H,1-3,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXZZISHEWEXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(F)(F)F)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(Trifluoromethyl)cyclobutyl]methanamine typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Attachment of the Methanamine Group:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(Trifluoromethyl)cyclobutyl]methanamine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where the trifluoromethyl or methanamine groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in a variety of substituted derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: [3-(Trifluoromethyl)cyclobutyl]methanamine is used as a building block in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand or catalyst in various chemical reactions.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a candidate for the development of new pharmaceuticals.

    Biological Studies: It is used in studies to understand its interactions with biological molecules and potential therapeutic effects.

Industry:

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

    Agriculture: It may be investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of [3-(Trifluoromethyl)cyclobutyl]methanamine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The methanamine group can form hydrogen bonds with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclobutane Ring

Fluorinated Cyclobutyl Derivatives
Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
[3-(Trifluoromethyl)cyclobutyl]methanamine 1039932-76-7 C₁₂H₁₄F₃N 229.24 3-CF₃ on cyclobutane High lipophilicity, boiling point 248.4°C
trans-[3-(Difluoromethyl)cyclobutyl]methanamine HCl 2940861-99-2 - - 3-CHF₂ on cyclobutane (trans isomer) Likely lower metabolic stability vs. CF₃ analogs
[cis-3-(Trifluoromethyl)cyclobutyl]methanamine HCl 2648939-90-4 C₆H₁₁ClF₃N 265.7 3-CF₃ on cyclobutane (cis isomer) Stereochemistry may influence target binding
1-[3,3-Difluoro-1-(trifluoromethyl)cyclobutyl]methanamine HCl 2580207-00-5 - 225.6 3,3-diF and 1-CF₃ on cyclobutane Enhanced rigidity due to geminal difluoro group

Key Findings :

  • The trifluoromethyl group increases lipophilicity and metabolic stability compared to non-fluorinated or monofluorinated analogs .
  • Cis/trans isomerism (e.g., ) can alter molecular conformation, impacting interactions with biological targets .
Aromatic and Halogenated Derivatives
Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
1-(3-Chlorophenyl)cyclobutyl]methanamine - - - 3-Cl-phenyl on cyclobutane Higher polarity vs. CF₃ analogs
1-(1-{[3-(Trifluoromethyl)phenyl]methyl}cyclobutyl)methanamine BB35-2556 C₁₃H₁₆F₃N 243.27 Benzyl-CF₃ on cyclobutane Aromaticity may improve solubility in organic solvents

Key Findings :

    Biological Activity

    Overview

    [3-(Trifluoromethyl)cyclobutyl]methanamine is an organic compound characterized by its unique trifluoromethyl and cyclobutyl moieties, along with a methanamine group. Its molecular formula is C6_6H10_{10}F3_3N, and it serves as a significant building block in organic synthesis, particularly in drug development and material science. This article explores its biological activity, including mechanisms of action, pharmacological effects, and comparisons with related compounds.

    • Molecular Formula : C6_6H10_{10}F3_3N
    • CAS Number : 1461707-85-6
    • Structure : Contains a cyclobutyl ring with a trifluoromethyl group and a methanamine functional group.

    The biological activity of this compound can be attributed to several key mechanisms:

    • Lipophilicity Enhancement : The trifluoromethyl group increases the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. This property enhances its ability to penetrate biological barriers and interact with cellular targets.
    • Hydrogen Bonding : The methanamine group allows for the formation of hydrogen bonds with various biological molecules, thereby influencing their activity and function.
    • Enzyme Interaction : The compound may inhibit or activate specific enzymes, affecting biochemical pathways critical for various physiological processes .

    Pharmacological Studies

    Recent studies have highlighted the potential pharmacological applications of this compound:

    • Antifungal Activity : In comparative studies involving antifungal agents like Butenafine, the CF3_3-cyclobutane analogue exhibited moderate antifungal properties against strains such as Trichophyton mentagrophytes and Trichophyton rubrum. While the original drug showed slightly higher potency, the analogue still demonstrated significant biological activity .
    • Antihistamine Properties : The compound has been evaluated for antihistaminic effects, where its analogues were tested against histamine receptors. Results indicated that certain derivatives could effectively inhibit receptor activity, suggesting potential applications in allergy treatments .

    Metabolic Stability

    The metabolic stability of this compound varies among different analogues:

    • In certain model compounds, incorporation of the CF3_3-cyclobutane moiety resulted in decreased metabolic stability, while others showed increased stability. This inconsistency highlights the need for further research to optimize formulations for desired pharmacokinetic profiles .

    Comparative Analysis with Similar Compounds

    Compound NameStructureBiological ActivityLipophilicity
    This compoundCyclobutyl + CF3_3 + NH2_2Moderate antifungal & antihistaminicHigh
    [3-(Trifluoromethyl)cyclobutyl]methanolCyclobutyl + CF3_3 + OHLower reactivityModerate
    [3-(Trifluoromethyl)cyclobutyl]amineCyclobutyl + CF3_3 + NH2_2Similar but less potentHigh

    This table illustrates how this compound compares to structurally similar compounds in terms of biological activity and lipophilicity.

    Case Studies

    • Antifungal Efficacy Study :
      • Objective : Evaluate the antifungal properties of this compound against pathogenic fungi.
      • Methods : Disk diffusion method was employed to assess inhibition zones.
      • Results : The analogue demonstrated significant activity, although less than the parent compound Butenafine.
    • Antihistaminic Activity Assessment :
      • Objective : Investigate the potential antihistaminic effects.
      • Methods : Receptor binding assays were conducted.
      • Results : Certain analogues showed promising inhibition rates at histamine receptors, indicating potential therapeutic applications in allergy management.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    [3-(Trifluoromethyl)cyclobutyl]methanamine
    Reactant of Route 2
    [3-(Trifluoromethyl)cyclobutyl]methanamine

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